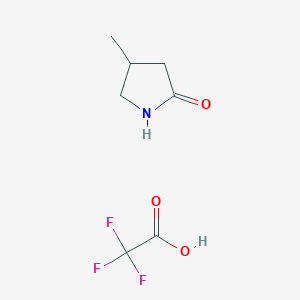
4-methylpyrrolidin-2-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylpyrrolidin-2-one;2,2,2-trifluoroacetic acid is a compound that combines the properties of both 4-methylpyrrolidin-2-one and 2,2,2-trifluoroacetic acid. 4-methylpyrrolidin-2-one is a five-membered lactam, known for its versatility in organic synthesis and its presence in various natural and synthetic compounds . 2,2,2-trifluoroacetic acid is a strong organic acid widely used in chemical synthesis and as a reagent in various reactions .
Preparation Methods
The synthesis of 4-methylpyrrolidin-2-one can be achieved through several methods, including:
Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the reaction of functionalized acyclic substrates with amines, followed by cyclization to form the pyrrolidin-2-one ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidin-2-ones.
Ring Expansion of β-Lactams or Cyclopropylamides: This method involves the ring expansion of β-lactams or cyclopropylamides to form pyrrolidin-2-ones.
Industrial production methods for 4-methylpyrrolidin-2-one typically involve the large-scale application of these synthetic routes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methylpyrrolidin-2-one;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biology: It has applications in the synthesis of bioactive compounds and pharmaceuticals.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. Its effects are mediated through its ability to form hydrogen bonds, interact with enzymes, and participate in various biochemical reactions . The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or chemical synthesis .
Comparison with Similar Compounds
4-methylpyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolizines: These compounds share a similar pyrrolidine ring structure but have different functional groups and biological activities.
Pyrrolidine-2,5-diones: These compounds have a similar core structure but differ in their reactivity and applications.
The uniqueness of 4-methylpyrrolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
891493-18-8 |
|---|---|
Molecular Formula |
C7H10F3NO3 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
4-methylpyrrolidin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9NO.C2HF3O2/c1-4-2-5(7)6-3-4;3-2(4,5)1(6)7/h4H,2-3H2,1H3,(H,6,7);(H,6,7) |
InChI Key |
HYYMLRIKUQCILB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
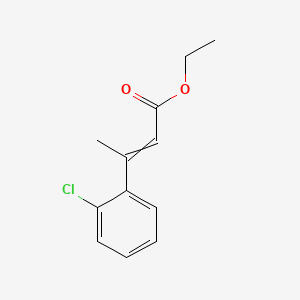

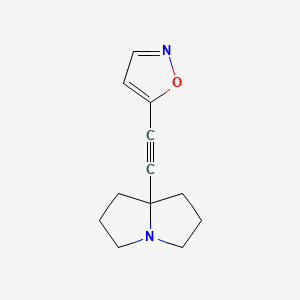
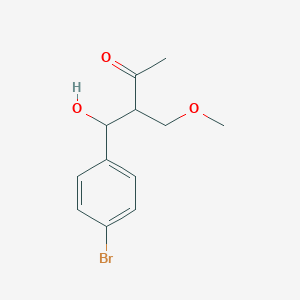
![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)
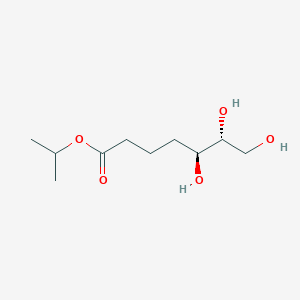
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)


![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
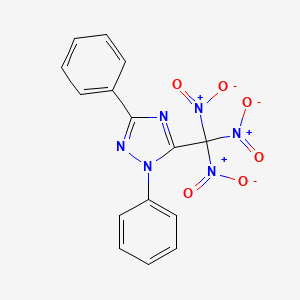
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
